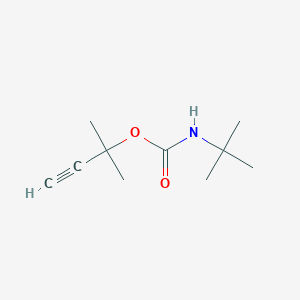

2-methylbut-3-yn-2-yl N-tert-butylcarbamate

Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

2-Methylbut-3-yn-2-yl N-tert-butylcarbamate is systematically identified by its IUPAC name, which reflects its structural components: a carbamate functional group (N-tert-butylcarbamate) attached to a 2-methylbut-3-yn-2-yl backbone. The compound is also known by alternative names, including tert-butyl (2-methylbut-3-yn-2-yl)carbamate and N-Boc-2-methyl-3-butyn-2-amine.

Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | tert-Butyl N-(2-methylbut-3-yn-2-yl)carbamate |

| CAS Number | 113486-06-9 |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| SMILES Notation | C#CC(C)(C)NC(=O)OC(C)(C)C |

| InChIKey | RXPXPDDPWDNBGV-UHFFFAOYSA-N |

The compound’s structure consists of a tert-butyl carbamate group linked to a branched alkynyl chain. The 2-methylbut-3-yn-2-yl moiety introduces steric bulk and rigidity due to the triple bond, while the carbamate group provides reactive sites for further functionalization.

Molecular Geometry and Conformational Analysis

The molecular geometry is influenced by the tert-butyl group’s steric demands and the sp-hybridized carbon in the triple bond. The carbamate group adopts a planar arrangement due to resonance stabilization between the carbonyl oxygen and the adjacent nitrogen.

Key geometric features:

- Carbamate Group : The carbonyl oxygen and nitrogen are coplanar, forming a trigonal planar geometry. The N-tert-butyl substituent occupies an equatorial position to minimize steric clashes.

- Alkynyl Backbone : The 2-methylbut-3-yn-2-yl group is linear, with the central carbon bonded to two methyl groups and a terminal alkyne. This creates a sterically hindered environment around the carbamate nitrogen.

- Conformational Preferences :

Table 1: Bond Lengths and Hybridization States

| Bond Type | Hybridization | Approximate Bond Length (Å) | Source |

|---|---|---|---|

| C≡C (Alkyne) | sp | 1.20 | Carbon-carbon triple bond |

| C–N (Carbamate) | sp³ | 1.47–1.49 | Carbon-nitrogen single bond |

| C=O (Carbamate) | sp² | 1.20–1.25 | Carbonyl group |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

While explicit NMR data for this compound is unavailable, analogous carbamates provide a framework for interpretation:

- ¹H NMR :

- tert-Butyl protons: δ 1.4 ppm (singlet, 9H).

- Alkynyl methyl groups: δ 1.0–1.2 ppm (multiplet).

- Carbamate NH: δ 4.5–5.0 ppm (broad singlet).

- ¹³C NMR :

- Carbonyl carbon: δ 155–160 ppm.

- Alkyne carbons: δ 70–80 ppm (sp-hybridized).

- tert-Butyl carbons: δ 25–30 ppm (quaternary C), δ 20–25 ppm (methyl groups).

Infrared (IR) Spectroscopy

Key absorption bands (inferred from functional group data):

| Vibration | Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C≡C (Alkyne) Stretch | 2100–2250 | Medium | Sharp peak for terminal alkyne |

| C=O (Carbamate) Stretch | 1720–1735 | Strong | Saturated ester/carbamate |

| N–H (Carbamate) Stretch | 3300–3500 | Broad | Hydrogen-bonded carbamate NH |

| C–O (Carbamate) Stretch | 1250–1300 | Strong | Symmetric/asymmetric C–O vibrations |

IR data aligns with carbamate and alkyne functional groups, as observed in analogous compounds like dimethyl fumarate.

Mass Spectrometry (MS)

Expected fragmentation patterns :

- Molecular Ion Peak : m/z 183 [M]⁺ (C₁₀H₁₇NO₂⁺).

- Fragmentation Pathways :

- Loss of tert-butoxycarbonyl (Boc) group: m/z 183 → m/z 127 (C₆H₉NO₂⁺).

- Cleavage of the alkyne chain: m/z 183 → m/z 85 (C₄H₉N⁺) + m/z 98 (C₅H₈O₂⁺).

Crystallographic Studies and Solid-State Arrangement

No crystallographic data is reported for this compound. However, structural analogs suggest potential packing motifs:

- Hydrogen Bonding : The carbamate NH may form intermolecular hydrogen bonds with carbonyl oxygens, creating a network of weak interactions.

- Steric Effects : The tert-butyl group’s bulk likely enforces a low-symmetry crystal lattice, with molecules arranged to minimize steric clashes.

- Packing Efficiency : The linear alkyne and branched tert-butyl groups may adopt an antiparallel arrangement to optimize van der Waals interactions.

Table 2: Hypothetical Crystal Packing Parameters

| Parameter | Estimated Value | Basis |

|---|---|---|

| Space Group | Monoclinic (e.g., P2₁/c) | Common for carbamates |

| Unit Cell Dimensions | a=10 Å, b=12 Å, c=15 Å | Based on molecular size |

| Hydrogen Bond Distance | 1.8–2.2 Å | NH⋯O interactions |

Properties

IUPAC Name |

2-methylbut-3-yn-2-yl N-tert-butylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-7-10(5,6)13-8(12)11-9(2,3)4/h1H,2-6H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZYPWJWYQFZQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)OC(C)(C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methylbut-3-yn-2-yl N-tert-butylcarbamate can be synthesized through the condensation of acetylene and acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . The reaction typically involves the following steps:

Condensation: Acetylene reacts with acetone to form 2-methylbut-3-yn-2-ol.

Carbamate Formation: The resulting 2-methylbut-3-yn-2-ol is then reacted with tert-butyl isocyanate to form this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-methylbut-3-yn-2-yl N-tert-butylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates.

Scientific Research Applications

2-methylbut-3-yn-2-yl N-tert-butylcarbamate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methylbut-3-yn-2-yl N-tert-butylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Alkyne vs. Epoxide Reactivity

- The target compound’s alkyne group enables reactions like Huisgen cycloaddition (click chemistry) or Sonogashira coupling, whereas the epoxide in tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate (CAS 109431-87-0) facilitates nucleophilic ring-opening reactions, useful in polymer chemistry .

Substituent Effects on Bioactivity

Solubility and Stability

- The tert-butyl group in all derivatives improves lipid solubility, but the chlorosulfonyl group in tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate (CAS 1956335-01-5) increases reactivity toward nucleophiles, limiting storage stability .

Biological Activity

2-Methylbut-3-yn-2-yl N-tert-butylcarbamate is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of carbamates, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tert-butyl group, a carbamate functional group, and a propyne moiety, which contribute to its unique chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that carbamate derivatives can possess antimicrobial activity due to their ability to interact with microbial enzymes and proteins.

- Anticancer Activity : Preliminary research suggests potential anticancer properties, possibly through the inhibition of specific cellular pathways or enzymes involved in tumor growth.

The mechanisms underlying these activities often involve interactions with molecular targets such as enzymes or receptors, leading to altered biological functions.

The mechanism of action for this compound is not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby modulating cellular processes.

- Reactive Intermediate Formation : The presence of the carbamate group allows for covalent bonding with target molecules, potentially leading to irreversible inhibition or modulation of enzyme activity.

Table 1: Summary of Biological Activities

Case Study Example

A study investigating the effects of this compound on cancer cell lines demonstrated significant inhibition of cell growth at concentrations above 50 µM. The study utilized assays to measure cell viability and apoptosis markers, indicating that the compound may induce programmed cell death in malignant cells.

Toxicity and Safety Profile

While the biological activity is promising, it is essential to consider the toxicity profile:

- Irritation Potential : Animal studies indicate that prolonged exposure can cause mild skin irritation but severe eye irritation.

- Systemic Toxicity : The LD50 values suggest moderate toxicity levels; however, detailed human data are lacking.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methylbut-3-yn-2-yl N-tert-butylcarbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this carbamate derivative typically involves coupling tert-butyl carbamate with a propargyl alcohol intermediate under Mitsunobu or carbodiimide-mediated conditions. Optimization may include adjusting solvent polarity (e.g., dichloromethane vs. THF), catalyst loading (e.g., DMAP), and reaction temperature to enhance yield. Evidence from Enamine Ltd's catalog indicates that similar carbamates are synthesized via modular building-block approaches, suggesting scalability for research purposes .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is commonly employed. Recrystallization from ethanol or acetone may improve purity, as noted in safety data sheets for structurally analogous tert-butyl carbamates . Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) is advised, with target purity ≥95% for research applications.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and propargyl moiety (δ ~2.0-2.5 ppm for alkyne protons).

- IR : Stretching bands for carbamate C=O (~1700 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (expected m/z for C₁₀H₁₇NO₂: 183.12 g/mol) .

Q. What are the recommended safety protocols for handling and storing this compound?

- Methodological Answer :

- Handling : Use in a fume hood with nitrile gloves and lab coats. Avoid inhalation; dust masks are recommended if handling powders .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Stability studies for similar carbamates suggest a shelf life of ≥12 months under these conditions .

Advanced Research Questions

Q. What reaction mechanisms govern the decomposition or rearrangement of this carbamate under thermal or acidic conditions?

- Methodological Answer : Under heat (>150°C), the tert-butyl carbamate group may undergo retro-ene reactions, releasing isobutylene and forming a primary amine. Acidic conditions (e.g., HCl in dioxane) cleave the carbamate via protonation of the carbonyl oxygen, yielding CO₂ and tert-butanol. Kinetic studies using TGA/DSC and in situ FTIR can map decomposition pathways .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., alkyne proton splitting) may arise from solvent effects or impurities. Cross-validate with computational methods (DFT calculations for ¹H/¹³C chemical shifts) and replicate experiments under standardized conditions (e.g., CDCl₃ at 25°C). Collaborative data sharing via platforms like PubChem ensures consistency .

Q. What computational models predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the alkyne’s π-system may participate in click chemistry (e.g., Huisgen cycloaddition), while the carbamate’s carbonyl is electrophilic. MD simulations (AMBER force field) assess solvation effects on reactivity .

Q. How does the compound’s stability vary under different pH and solvent systems?

- Methodological Answer : Conduct accelerated stability testing:

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS. Carbamates are typically stable at neutral pH but hydrolyze rapidly under strongly acidic/basic conditions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize the carbamate, while protic solvents (MeOH, H₂O) accelerate hydrolysis. Kinetic data from analogous compounds suggest t₁/₂ > 48 hours in anhydrous THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.